molecular formula C13H11FO3S B6374905 3-Fluoro-4-(4-methylsulfonylphenyl)phenol CAS No. 1032825-06-1

3-Fluoro-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B6374905
CAS No.: 1032825-06-1
M. Wt: 266.29 g/mol
InChI Key: MJTAEQXBDMMNMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylsulfonylphenyl)phenol (CAS 1032825-06-1) is a fluorinated biphenyl derivative featuring a phenol core substituted with a fluorine atom at the 3-position and a 4-methylsulfonylphenyl group at the 4-position. Its molecular formula is C₁₃H₁₁FO₃S, with a molecular weight of 282.29 g/mol. The methylsulfonyl (SO₂CH₃) group is a strong electron-withdrawing substituent, enhancing the phenol’s acidity and influencing its reactivity and intermolecular interactions. This compound is of interest in materials science, particularly for applications in liquid crystals and ferroelectric nematic systems, where its structural rigidity and polarizability are advantageous .

Properties

IUPAC Name

3-fluoro-4-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAEQXBDMMNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684500
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032825-06-1
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient catalyst recovery, and implementing robust purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-Fluoro-4-(4-methylsulfonylphenyl)benzaldehyde.

    Reduction: Formation of 3-Fluoro-4-(4-methylthiophenyl)phenol.

    Substitution: Formation of 3-Amino-4-(4-methylsulfonylphenyl)phenol.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol span several domains:

Medicinal Chemistry

  • Anticoagulant Development : Its inhibition of factor Xa positions it as a candidate for developing new anticoagulant therapies. This is particularly relevant for conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) where factor Xa plays a crucial role .

Biochemical Assays

  • Enzyme Interaction Studies : The compound serves as a probe in biochemical assays to study enzyme interactions, particularly with cytochrome P450 enzymes. Understanding these interactions can aid in drug design and toxicity assessments.

Organic Synthesis

  • Building Block for Complex Molecules : The unique functional groups present allow it to be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Cellular Biology

  • Cell Signaling Modulation : Research indicates that this compound influences cellular signaling pathways such as MAPK/ERK, affecting gene expression and cellular metabolism. This property may have implications in cancer research, where modulation of these pathways can alter cell proliferation and apoptosis .

Case Studies

StudyFocusFindings
AnticoagulationDemonstrated effective inhibition of factor Xa in vitro, suggesting potential therapeutic applications in anticoagulation therapy.
Enzyme InteractionFound to inhibit cytochrome P450 enzymes, indicating possible drug-drug interaction risks and metabolic implications.
Cellular EffectsShowed modulation of MAPK/ERK signaling pathways leading to altered gene expression in cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Fluoro-4-(4-methylsulfonylphenyl)phenol and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 1032825-06-1 C₁₃H₁₁FO₃S 282.29 3-F, 4-(4-MeSO₂Ph) High thermal stability; potential use in liquid crystals and ferroelectric materials .
3-Fluoro-4-(methylsulfonyl)phenol 859538-50-4 C₇H₇FO₃S 190.19 3-F, 4-MeSO₂ Higher acidity (pKa ~8.2) due to direct sulfonyl attachment; used in agrochemical synthesis .
2-Fluoro-4-(4-methylsulfonylphenyl)phenol 1032825-01-6 C₁₃H₁₁FO₃S 282.29 2-F, 4-(4-MeSO₂Ph) Positional isomer of the main compound; reduced steric hindrance alters electronic properties .
3-Fluoro-4-(trifluoromethyl)phenol 219581-07-4 C₇H₄F₄O 180.10 3-F, 4-CF₃ Strong inductive effect from CF₃; applications in pharmaceuticals and surfactants .
3-Fluoro-4-(octyloxy)phenol 108542-40-1 C₁₄H₂₁FO₂ 248.31 3-F, 4-octyloxy Hydrophobic; used in liquid crystal mesophases due to alkyl chain flexibility .
4-(3-Fluoro-4-methoxyphenyl)phenol 1136617-28-1 C₁₃H₁₁FO₂ 218.22 Biphenyl with 3-F, 4-OMe Electron-donating methoxy group lowers acidity (pKa ~10.2); used in polymer precursors .

Structural and Functional Insights

  • Electron-Withdrawing Groups: The sulfonyl (SO₂) group in the main compound and its analogs significantly lowers the phenol’s pKa compared to methoxy (OMe) or alkyloxy substituents. For example, 3-Fluoro-4-(methylsulfonyl)phenol has a pKa ~8.2, while 4-(3-Fluoro-4-methoxyphenyl)phenol exhibits a pKa ~10.2 .
  • Steric and Electronic Effects: The biphenyl structure in this compound introduces steric bulk, reducing solubility in polar solvents but enhancing thermal stability. In contrast, 3-Fluoro-4-(octyloxy)phenol’s long alkyl chain improves solubility in nonpolar media .
  • Biological Relevance: Sulfonyl-containing derivatives (e.g., 3-Fluoro-4-(methylsulfonyl)phenol) show promise in drug design due to their ability to participate in hydrogen bonding and sulfone-mediated enzyme interactions .

Biological Activity

3-Fluoro-4-(4-methylsulfonylphenyl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the existing literature on its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a phenolic ring. Its molecular formula is C13H13FNO3S, and it has a molecular weight of approximately 281.31 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, likely through the activation of intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionStrong inhibition of specific enzymes

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)Reference
KARPAS422 (Lymphoma)12
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)18

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. The study concluded that the presence of the methylsulfonyl group enhances the compound's membrane-disrupting capabilities, contributing to its antimicrobial effects.

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of this compound demonstrated its ability to induce apoptosis in KARPAS422 lymphoma cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound led to a significant increase in early apoptotic cells compared to control groups. The authors suggested that this effect may be mediated through the activation of caspase pathways .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the phenolic ring have been explored, leading to derivatives with improved potency against cancer cells and enhanced selectivity for specific targets within microbial systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, and how can reaction yields be optimized?

  • Methodology : Use Suzuki-Miyaura coupling between 3-fluoro-4-(methylsulfonyl)phenylboronic acid (CAS 648904-83-0, ) and a fluorophenol derivative. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 2-5 mol%) and base (e.g., K₂CO₃) in a mixed solvent system (toluene:EtOH:H₂O = 4:2:1). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane:EtOAc gradient). Yield improvements (>70%) require inert atmosphere and controlled heating (80-100°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine:

  • NMR (¹H/¹³C, DMSO-d₆) to confirm substituent positions (e.g., fluorine at C3, methylsulfonyl at C4).
  • Mass spectrometry (HRMS) for molecular ion validation (expected [M-H]⁻ at m/z 278.04).
  • HPLC (C18 column, acetonitrile:water + 0.1% TFA) with reference standards (e.g., Ph. Eur. guidelines in ) to assess purity >98% .

Q. What solvent systems are suitable for solubility testing, and how do polar groups influence this property?

  • Methodology : Test solubility in DMSO (high), methanol (moderate), and water (low, pH-dependent). The methylsulfonyl group enhances polarity, reducing logP (predicted ~2.1 via ChemAxon). Use shake-flask method with UV-Vis quantification (λmax ~270 nm) .

Advanced Research Questions

Q. How does the electron-withdrawing methylsulfonyl group affect the compound’s acidity and reactivity in nucleophilic substitutions?

  • Methodology : Compare pKa values (experimental vs. DFT-calculated) using potentiometric titration (MeOH:H₂O = 1:1) and Gaussian09 (B3LYP/6-311+G**). The methylsulfonyl group lowers pKa (~8.5 vs. ~10 for unsubstituted phenol), enhancing deprotonation and aryl ether formation. Kinetic studies under varying pH (e.g., SNAr reactions with aryl halides) quantify rate acceleration .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound?

  • Methodology : Re-evaluate assays with standardized protocols:

  • MTT assay (cell lines: HepG2, HEK293) using identical DMSO concentrations (<0.1%).
  • Control for batch-to-batch purity variations (HPLC from ).
  • Cross-validate with Ames test (: negative mutagenicity at 2,000 mg/kg) to rule out genotoxic interference .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., COX-2 inhibition)?

  • Methodology : Perform molecular docking (AutoDock Vina) using COX-2 crystal structure (PDB: 5KIR). Parameterize the methylsulfonyl group’s electrostatic potential (MEP surface via DFT). Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Compare with fluorophenyl analogs ( ) to identify key hydrophobic/ionic interactions .

Key Considerations for Contradiction Analysis

  • Synthetic Reproducibility : Variability in boronic acid coupling efficiency ( ) may stem from residual palladium. Use ICP-MS to quantify Pd content (<10 ppm) .
  • Biological Assays : Discrepancies in IC50 values often arise from cell line specificity. Include positive controls (e.g., celecoxib for COX-2) and validate with orthogonal assays (e.g., Western blot for protein expression) .

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